

In-Depth Technical Guide: 2-Chloro-6-methoxypurine Riboside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-methoxypurine riboside

Cat. No.: B12404116

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Abstract

2-Chloro-6-methoxypurine riboside is a synthetic purine nucleoside analog with potential as a research tool in cellular biology and drug discovery. As a hypoxanthine analog, it is implicated in pathways related to purine metabolism and cellular signaling. This document provides a comprehensive overview of the available technical information regarding its chemical properties, synthesis, and potential biological activities, with a focus on its putative role as a poly(ADP-ribose) polymerase (PARP) inhibitor and its potential effects on cancer cell proliferation. Due to the limited availability of public research data specifically on **2-Chloro-6-methoxypurine riboside**, this guide also extrapolates information from closely related compounds to provide a broader context for its potential applications and mechanisms of action.

Chemical Properties and Synthesis

2-Chloro-6-methoxypurine riboside, also known as 2-Chloro-6-O-methyl-inosine, is a modified purine ribonucleoside. Its structure consists of a 2-chloropurine base linked to a ribose sugar moiety, with a methoxy group at the 6th position of the purine ring.

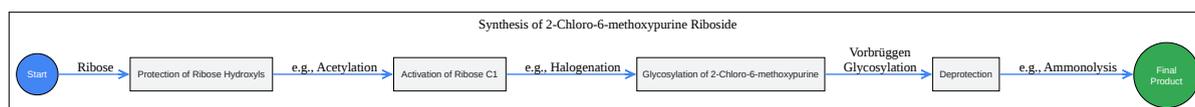
Table 1: Chemical and Physical Properties of **2-Chloro-6-methoxypurine Riboside** and Related Compounds

Property	2-Chloro-6-methoxypurine riboside	2-Amino-6-chloropurine riboside	6-Chloropurine riboside
Molecular Formula	C ₁₁ H ₁₃ ClN ₄ O ₅	C ₁₀ H ₁₂ ClN ₅ O ₄ [1][2]	C ₁₀ H ₁₁ ClN ₄ O ₄
Molecular Weight	Not explicitly found	301.69 g/mol [1]	286.67 g/mol [3]
CAS Number	Not explicitly found	2004-07-1[1]	5399-87-1[3]
Appearance	Not explicitly found	White to Off-white Powder[1]	Powder[3]
Melting Point	Not explicitly found	165-167 °C (dec.)[1]	158-162 °C (dec.)[3]
Solubility	Not explicitly found	DMSO, Methanol[1]	Not explicitly found

Synthesis Protocol

While a specific, detailed synthesis protocol for **2-Chloro-6-methoxypurine riboside** was not found in the public domain, a plausible synthetic route can be inferred from the synthesis of related purine nucleosides. A common method involves the glycosylation of a modified purine base with a protected ribose derivative, followed by deprotection.

Hypothetical Synthesis Workflow:



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Caption: Hypothetical synthesis workflow for **2-Chloro-6-methoxypurine riboside**.

Detailed Methodologies (Inferred):

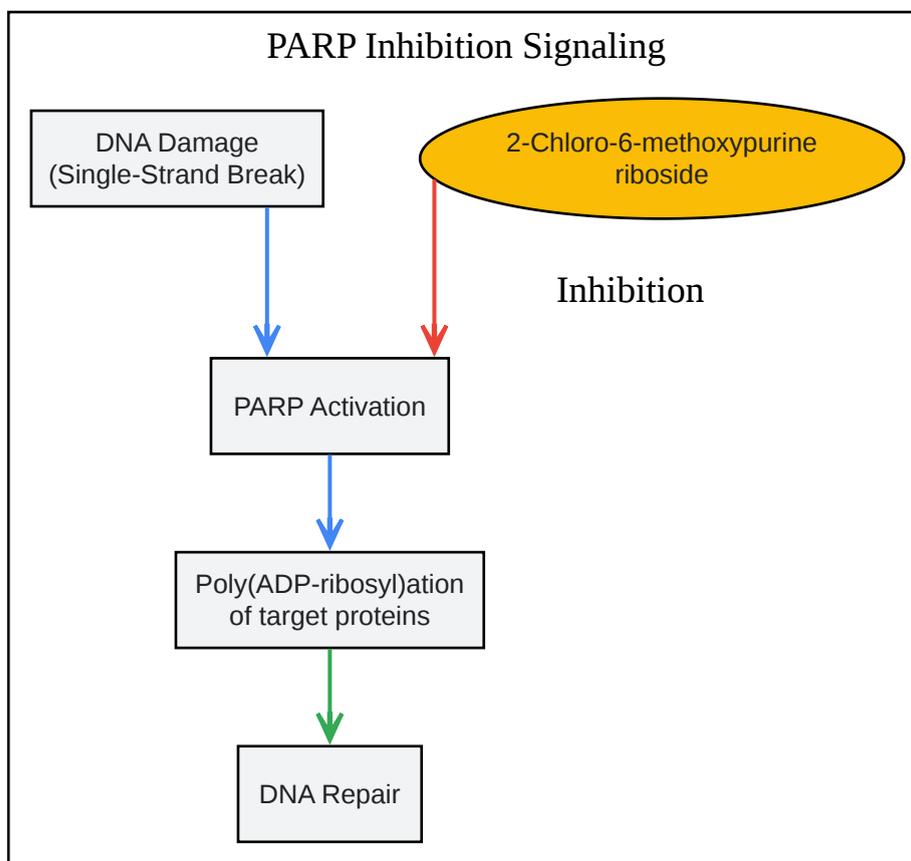
- **Protection of Ribose:** The hydroxyl groups of D-ribose are typically protected, for example, by acetylation using acetic anhydride in the presence of a base like pyridine. This prevents unwanted side reactions during glycosylation.
- **Activation of the Anomeric Carbon:** The protected ribose is then activated at the anomeric carbon (C1) to facilitate nucleophilic attack by the purine base. This can be achieved by converting the C1 hydroxyl group to a leaving group, such as a halide (e.g., using HBr in acetic acid).
- **Glycosylation:** The protected and activated ribose is coupled with 2-Chloro-6-methoxypurine. The Vorbrüggen glycosylation, using a silylated purine base and a Lewis acid catalyst (e.g., TMSOTf), is a common and effective method for forming the N-glycosidic bond with high stereoselectivity for the desired β -anomer.
- **Deprotection:** The protecting groups (e.g., acetyl groups) are removed from the ribose moiety to yield the final product. This is often accomplished by treatment with a base, such as ammonia in methanol. Purification is typically performed using column chromatography.

Biological Activity and Potential Mechanism of Action

Putative PARP Inhibition

2-Chloro-6-methoxypurine riboside is described as a hypoxanthine analog and a potential endogenous poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations).

Proposed Mechanism of PARP Inhibition:



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Caption: Proposed mechanism of PARP inhibition by **2-Chloro-6-methoxypurine riboside**.

Experimental Protocol: PARP Inhibition Assay (General)

A common method to assess PARP inhibition is a colorimetric or chemiluminescent assay.

- Plate Preparation: A 96-well plate is coated with histones (PARP substrates).
- Reaction Mixture: A reaction mixture containing recombinant PARP1 enzyme, biotinylated NAD⁺, and varying concentrations of the test compound (**2-Chloro-6-methoxypurine riboside**) is added to the wells.
- Incubation: The plate is incubated to allow the PARP-catalyzed poly(ADP-ribose)ylation of histones to occur.

- **Detection:** The incorporated biotinylated PAR is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric or chemiluminescent substrate.
- **Data Analysis:** The signal intensity is inversely proportional to the PARP inhibitory activity of the compound. IC_{50} values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data:

No specific IC_{50} values for PARP inhibition by **2-Chloro-6-methoxypurine riboside** are currently available in the public literature.

Antiproliferative and Cytotoxic Effects

Purine analogs are a well-established class of anticancer agents. They can exert their effects by interfering with DNA and RNA synthesis or by modulating cellular signaling pathways. While specific data for **2-Chloro-6-methoxypurine riboside** is scarce, studies on related compounds provide insights into its potential antiproliferative activity. For instance, a derivative of 2-chloropurine riboside has shown antiproliferative activity against the U937 human acute myeloid leukemia cell line.

Experimental Protocol: Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **2-Chloro-6-methoxypurine riboside** for a specified duration (e.g., 48 or 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

- **Absorbance Measurement:** The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The absorbance is directly proportional to the number of viable cells. IC_{50} values, the concentration of the compound that inhibits cell growth by 50%, are calculated.

Quantitative Data:

No specific IC_{50} values for the antiproliferative activity of **2-Chloro-6-methoxypurine riboside** against a panel of cancer cell lines are currently available in the public literature.

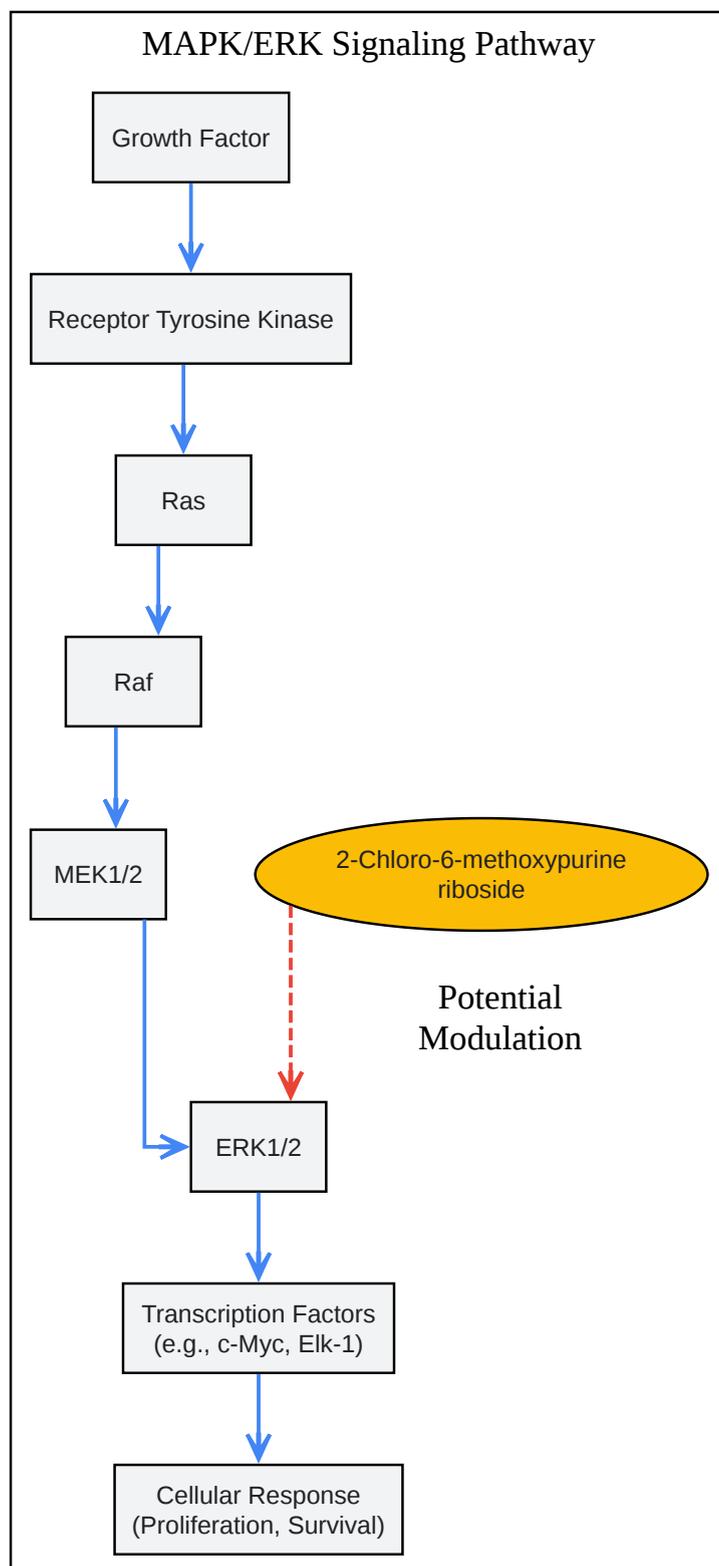
Potential Modulation of Signaling Pathways

The biological effects of purine analogs are often mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on studies of related compounds, the MAPK/ERK pathway is a potential target.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival. The activation of this pathway has been shown to confer resistance to some purine analog-based therapies.

Potential Interaction with the MAPK/ERK Pathway:



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- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Chloro-6-methoxypurine Riboside]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12404116#what-is-2-chloro-6-methoxypurine-riboside>]

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